1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one
Description
1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one is a complex organic compound with a unique structure that combines elements of chromen, imidazolidin, and acetyl groups
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H18N2O5/c1-10-14(24-9-15(21)20-8-7-19-18(20)23)6-5-12-11-3-2-4-13(11)17(22)25-16(10)12/h5-6H,2-4,7-9H2,1H3,(H,19,23) |
InChI Key |
RXGFOIZRQODWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCNC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen ring: This step involves the cyclization of a suitable precursor to form the chromen ring system.
Introduction of the acetyl group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Formation of the imidazolidin ring: The final step involves the formation of the imidazolidin ring through a cyclization reaction, typically using a diamine precursor and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of imidazolidinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one have shown effectiveness in inducing apoptosis in breast cancer cells by targeting microtubule dynamics and disrupting cell cycle progression .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1-{[(6-Methyl-4-oxo...]} | Breast Cancer | 52 (MCF-7) | Induction of apoptosis |
| Similar Derivative | Lung Cancer | 45 (A549) | Microtubule destabilization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the imidazolidinone moiety exhibit significant antibacterial and antifungal activities. In vitro assays demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell wall synthesis and function .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological assays:
- Breast Cancer Study : A study evaluating the effects of imidazolidinone derivatives on MCF-7 breast cancer cells revealed that these compounds induced G2/M phase arrest and apoptosis through microtubule targeting mechanisms .
- Antimicrobial Evaluation : A series of synthesized derivatives were tested against Mycobacterium tuberculosis, showing promising results with significant inhibition rates compared to standard treatments .
- Inflammatory Response : In vitro studies demonstrated that the compound could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities with 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one and exhibits similar chemical properties.
Imidazole-containing compounds: These compounds also contain the imidazole ring and have similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 258.27 g/mol. The structure features a tetrahydrocyclopenta[c]chromen core linked to an imidazolidinone moiety through an acetyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : There is evidence pointing towards its effectiveness against various microbial strains.
- Anti-inflammatory Effects : Potential mechanisms of action include modulation of inflammatory pathways.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the growth inhibitory activity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The results indicated:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Test Compound | MCF-7 | 19.3 |
| Test Compound | MDA-MB-468 | 5.2 |
The test compound showed a stronger inhibitory effect against MDA-MB-468 cells compared to MCF-7 cells, suggesting its potential as a therapeutic agent for aggressive breast cancers .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The findings revealed that it possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Table: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Mechanisms
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation in preclinical models. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Research Findings
In a study assessing the anti-inflammatory effects, the compound was found to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential role in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
